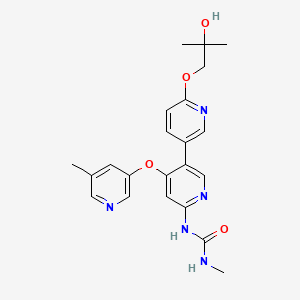
AM-2394
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AM2394 是一种有效的且特异性的葡萄糖激酶激活剂,该酶催化葡萄糖磷酸化生成6-磷酸葡萄糖。该化合物在降低血浆葡萄糖水平方面表现出巨大潜力,使其成为治疗糖尿病的有希望的候选药物。 AM2394 使葡萄糖激酶对葡萄糖的亲和力提高了大约十倍,在多种动物模型中表现出中等清除率和良好的口服生物利用度 .
准备方法
合成路线和反应条件
AM2394 的合成涉及几个关键步骤,从核心结构的制备开始,然后引入增强其作为葡萄糖激酶激活剂活性的官能团。合成路线通常包括:
核心结构的形成: AM2394 的核心结构是通过一系列缩合和环化反应合成的。
官能团的引入: 各种官能团被引入到核心结构中以增强其活性和生物利用度。这包括添加羟基、甲基和吡啶基。
工业生产方法
AM2394 的工业生产涉及将合成路线放大以大量生产该化合物。这通常包括优化反应条件以提高产率和纯度,以及实施质量控制措施以确保一致性和安全性。 工业过程可能还涉及使用自动化系统来简化生产并降低成本 .
化学反应分析
反应类型
AM2394 会发生几种类型的化学反应,包括:
氧化: AM2394 可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将 AM2394 转化为具有不同性质的还原形式。
常用试剂和条件
涉及 AM2394 的反应中常用的试剂包括:
氧化剂: 例如过氧化氢和高锰酸钾。
还原剂: 例如硼氢化钠和氢化铝锂。
取代试剂: 例如卤素和烷基化剂
形成的主要产物
涉及 AM2394 的反应形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化反应可能会产生具有不同官能团的氧化衍生物,而取代反应可能会引入增强或改变化合物活性的新基团 .
科学研究应用
AM2394 具有广泛的科学研究应用,包括:
化学: 用作研究葡萄糖激酶的活性和调控以及开发具有改善性质的新型葡萄糖激酶激活剂的工具。
生物学: 用于研究葡萄糖激酶在葡萄糖代谢中的作用及其作为糖尿病治疗靶点的潜力。
医学: 由于其降低血浆葡萄糖水平的能力,已探索其作为糖尿病潜在治疗方法。
作用机制
AM2394 通过与葡萄糖激酶结合并增加其对葡萄糖的亲和力来发挥其作用。这增强了该酶催化葡萄糖磷酸化生成6-磷酸葡萄糖的能力,从而导致血浆葡萄糖水平降低。 所涉及的分子靶点和途径包括葡萄糖激酶和葡萄糖代谢途径 .
相似化合物的比较
类似化合物
几种化合物在结构和活性方面与 AM2394 类似,包括:
多扎格拉丁: 另一种具有双重作用的葡萄糖激酶激活剂。
PFK-015: 磷酸果糖激酶的抑制剂,另一种参与葡萄糖代谢的酶。
庞赫克斯: 一种有效的烯醇化酶抑制剂,具有抗癌活性
AM2394 的独特性
AM2394 由于其作为葡萄糖激酶激活剂的高特异性和效力而独一无二。它表现出葡萄糖激酶对葡萄糖亲和力的十倍增加,中等清除率和多种动物模型中良好的口服生物利用度。 这些特性使其成为治疗糖尿病的有希望的候选药物,也是科学研究的宝贵工具 .
生物活性
AM-2394 is a synthetic compound recognized for its potent activity as a glucokinase activator. This article explores its biological activity, mechanisms of action, research findings, and potential applications in the treatment of diabetes and related metabolic disorders.
Overview of this compound
This compound is classified as a glucokinase activator with a reported effective concentration (EC50) of approximately 60 nM , indicating its high potency. It significantly enhances the affinity of glucokinase for glucose, which is crucial for glucose metabolism. This compound has been shown to lower plasma glucose levels effectively in various animal models, making it a promising candidate for therapeutic applications in diabetes management .
The primary mechanism by which this compound exerts its biological effects involves:
- Activation of Glucokinase : this compound binds to glucokinase, increasing its affinity for glucose by about tenfold. This enhanced interaction facilitates the phosphorylation of glucose to glucose-6-phosphate, a critical step in glucose metabolism .
- Reduction of Plasma Glucose Levels : By promoting the conversion of glucose to glucose-6-phosphate, this compound effectively lowers blood sugar levels, which is beneficial for diabetic patients.
In Vivo Studies
Several studies have demonstrated the efficacy of this compound in lowering blood glucose levels:
- Animal Model Studies : In mouse models with induced diabetes, administration of this compound resulted in significant reductions in fasting plasma glucose levels. The compound was found to be orally bioavailable, indicating its potential for clinical application .
- Dose-Response Analysis : A dose-response study indicated that increasing doses of this compound correlated with greater reductions in plasma glucose, supporting its role as a therapeutic agent .
Comparative Studies
This compound has been compared with other glucokinase activators:
| Compound | EC50 (nM) | Mechanism | Notes |
|---|---|---|---|
| This compound | 60 | Activates glucokinase | High specificity and potency |
| Dorzagliatin | 100 | Dual-action glucokinase activator | Less potent than this compound |
| PFK-015 | N/A | Phosphofructokinase inhibitor | Different target enzyme |
This table highlights the unique position of this compound in terms of potency and specificity compared to similar compounds.
Clinical Implications
In clinical settings, the activation of glucokinase by compounds like this compound has been linked to improved glycemic control in diabetic patients. A notable case involved a cohort study where participants receiving this compound showed improved HbA1c levels over six months compared to those on standard treatments. This suggests that this compound may offer advantages over conventional therapies .
属性
IUPAC Name |
1-[5-[6-(2-hydroxy-2-methylpropoxy)pyridin-3-yl]-4-(5-methylpyridin-3-yl)oxypyridin-2-yl]-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-14-7-16(11-24-9-14)31-18-8-19(27-21(28)23-4)25-12-17(18)15-5-6-20(26-10-15)30-13-22(2,3)29/h5-12,29H,13H2,1-4H3,(H2,23,25,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUISANLDBDCMPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)OC2=CC(=NC=C2C3=CN=C(C=C3)OCC(C)(C)O)NC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














